

In Vitro Characterization of a Novel ENPP1 Inhibitor: Enpp1-IN-X

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Compound of Interest

Compound Name: *Enpp1-IN-11*

Cat. No.: *B14884565*

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This technical guide provides a comprehensive overview of the in vitro characterization of Enpp1-IN-X, a novel inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of ENPP1 inhibitors.

ENPP1 is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism, hydrolyzing substrates such as adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1][2] By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system.[3][4][5] Inhibition of ENPP1 can enhance STING signaling, promoting anti-tumor immunity.[1][4] Additionally, ENPP1's hydrolysis of ATP to AMP contributes to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment.[2][5]

Biochemical Characterization

The initial in vitro characterization of Enpp1-IN-X involves assessing its direct inhibitory activity on the ENPP1 enzyme. This is typically achieved through biochemical assays using purified recombinant ENPP1.

Data Presentation: Biochemical Activity of Enpp1-IN-X

Assay Type	Substrate	Enpp1-IN-X IC50 (nM)
Biochemical Activity	2'3'-cGAMP	15.2
Biochemical Activity	ATP	25.8
Biochemical Activity	pNP-TMP	18.5

Experimental Protocol: Enzyme-Based ENPP1 Inhibitory Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.

Materials:

- Recombinant human soluble ENPP1
- Assay buffer: 50 mM Tris-HCl (pH 9.0), 1 mM CaCl₂, 200 μM ZnCl₂
- Substrate: p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP)
- Test compound (Enpp1-IN-X) dissolved in DMSO
- 96-well microplate
- Plate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a serial dilution of Enpp1-IN-X in DMSO.
- In a 96-well plate, add the test compound to the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- Add 20 ng of recombinant human soluble ENPP1 to each well.
- Incubate the plate at 37°C for 10 minutes.

- Initiate the enzymatic reaction by adding 200 μ M of the substrate pNP-TMP.
- Incubate the reaction at 37°C for 30 minutes.
- Measure the production of p-nitrophenol by reading the absorbance at 405 nm.
- For blank controls, the enzyme is added at the end of the reaction, just before reading the absorbance.
- Calculate the percent inhibition for each concentration of Enpp1-IN-X and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Characterization

To assess the activity of Enpp1-IN-X in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibitor's ability to block ENPP1 activity on the surface of cancer cells.

Data Presentation: Cellular Activity of Enpp1-IN-X

Cell Line	Assay Type	Enpp1-IN-X IC50 (nM)
MDA-MB-231	Cellular ENPP1 Inhibition	73.2
4T1	Cellular ENPP1 Inhibition	85.5

Experimental Protocol: Cellular ENPP1 Enzymatic Inhibition Assay

This protocol describes a method to measure the inhibitory effect of a compound on ENPP1 in a cellular context.

Materials:

- MDA-MB-231 or other cancer cell lines expressing ENPP1
- 96-well tissue culture plate
- Cell culture medium

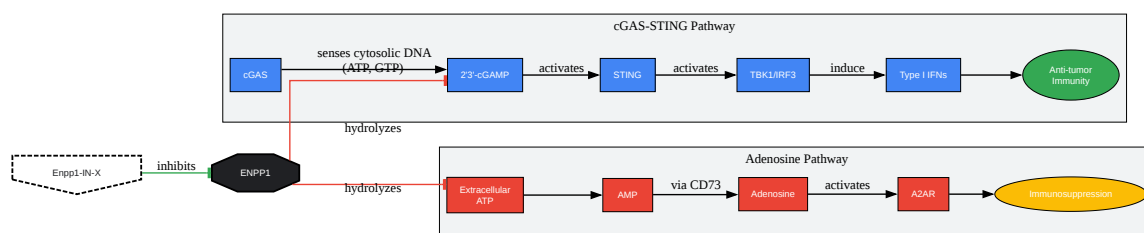
- D-Hanks' Balanced Salt Solution (D-HBSS)
- Substrate: p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP)
- Test compound (Enpp1-IN-X) dissolved in DMSO
- Plate reader capable of measuring absorbance at 405 nm

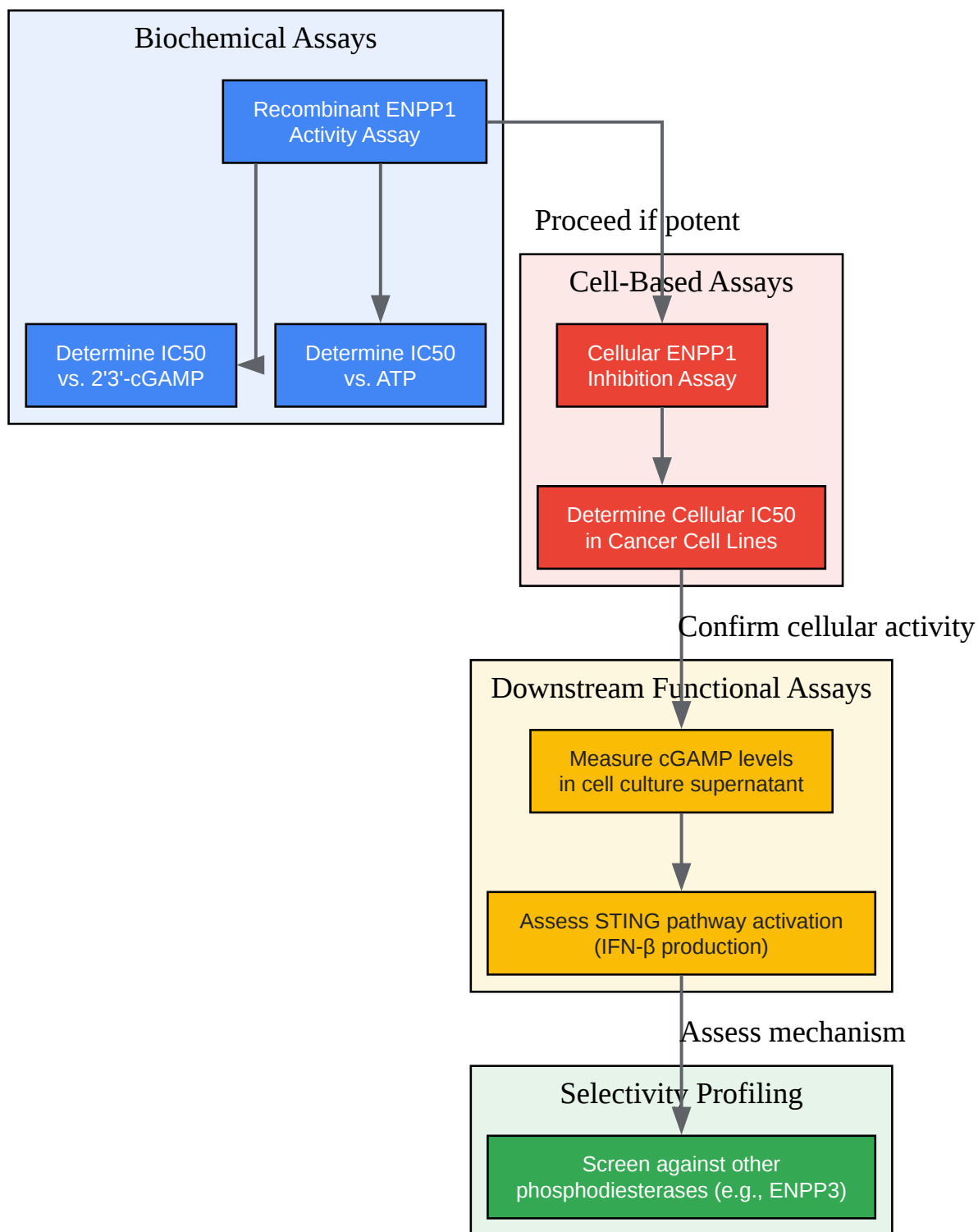
Procedure:

- Seed 1.0×10^4 cells/well in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.
- Wash the cells twice with 100 µL of D-HBSS.
- Add 80 µL of fresh D-HBSS to each well.
- Add 10 µL of the test compound (Enpp1-IN-X) or DMSO (vehicle control) to the respective wells.
- Add 10 µL of 2 mM pNP-TMP to each well for a final concentration of 200 µM.
- Incubate the plate at 37°C for 4 hours.
- Measure the amount of released p-nitrophenolate by reading the absorbance at 405 nm.
- Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving ENPP1 and a typical experimental workflow for characterizing an ENPP1 inhibitor.





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References

- 1. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
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